![molecular formula C24H22Cl2N6O2 B2739660 5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-~{N}-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 2290660-61-4](/img/structure/B2739660.png)
5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-~{N}-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
CNS Multiparameter Optimization
Research led by Yamamoto et al. (2016) discusses the development of compounds structurally related to 5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-~{N}-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide. They focused on optimizing the central nervous system (CNS) multiparameter profile, with the aim of improving drug-like properties for CNS applications. This optimization process considered factors like potency, pharmacokinetics, and the ability to increase glycine concentration in cerebrospinal fluid, which is crucial for certain neurological disorders (Yamamoto et al., 2016).
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interactions of a compound structurally similar to 5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-~{N}-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide. Their research involved extensive conformational analysis to understand how structural variations influence receptor binding. This kind of study is vital in drug design, particularly in fine-tuning the interaction of compounds with specific receptors (Shim et al., 2002).
Synthesis of Novel Heterocyclic Compounds
Karthikeyan et al. (2014) and Kumar and Mashelker (2007) both conducted research into the synthesis of new heterocyclic compounds using a structure similar to the aforementioned chemical. These studies are significant in the field of medicinal chemistry, as they explore the creation of new compounds that could potentially have therapeutic applications. Such research broadens the scope of available compounds for drug discovery and development (Karthikeyan et al., 2014); (Kumar & Mashelker, 2007).
Cannabinoid Receptor Studies
Lan et al. (1999) and Murineddu et al. (2006) investigated compounds structurally similar to 5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-~{N}-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide in the context of their interaction with cannabinoid receptors. These studies are crucial in understanding the pharmacological potential of such compounds, particularly in the context of treatments for conditions like obesity and neurological disorders (Lan et al., 1999); (Murineddu et al., 2006).
Inhibitory Activity against Mycobacterium tuberculosis
Amaroju et al. (2017) delved into the inhibitory activity of pyrazolo[4,3-c]pyridine carboxamides against Mycobacterium tuberculosis, highlighting the potential use of these compounds in treating tuberculosis. The study underscores the importance of developing new antimicrobial agents in response to increasing drug resistance (Amaroju et al., 2017).
Metabolic Studies
Zhang et al. (2005) conducted a study on the in vitro metabolism of diarylpyrazoles, which are closely related to the chemical . Understanding the metabolic pathways of such compounds is essential for predicting their behavior in the body and optimizing their therapeutic efficacy (Zhang et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-4-oxo-1-piperidin-4-yl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N6O2/c25-20-2-1-15(11-21(20)26)13-31-14-19(23(33)30-16-3-7-27-8-4-16)22-18(24(31)34)12-29-32(22)17-5-9-28-10-6-17/h1-4,7-8,11-12,14,17,28H,5-6,9-10,13H2,(H,27,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOUOZDRMBLNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=N2)C(=O)N(C=C3C(=O)NC4=CC=NC=C4)CC5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137333984 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

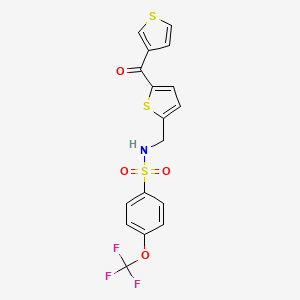
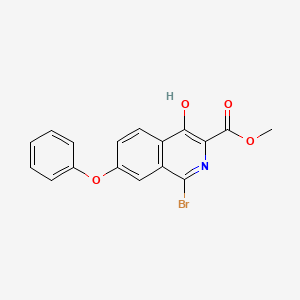
![3-(3-Amino-[1,2,4]triazol-1-ylmethyl)-benzoic acid methyl ester](/img/structure/B2739584.png)

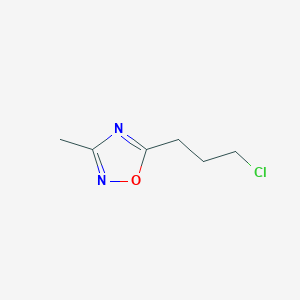
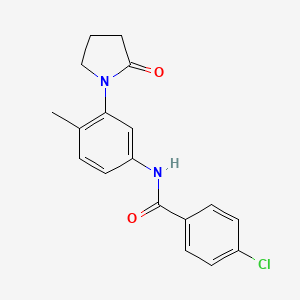
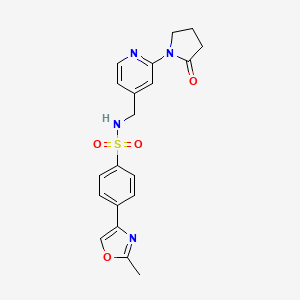
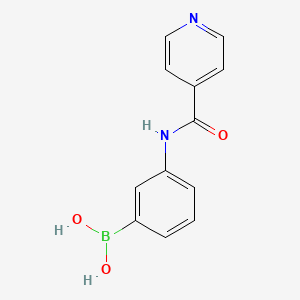
![5-bromo-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2739592.png)
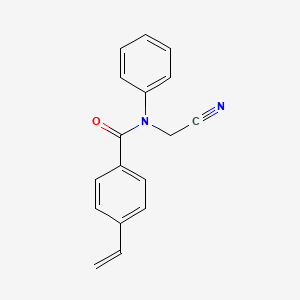
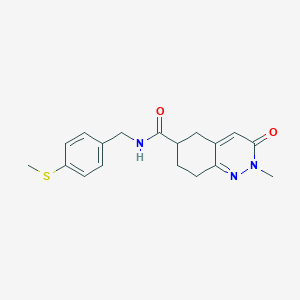

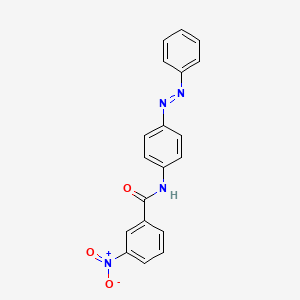
![(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739599.png)